REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].CI.[C:13](=O)([O-])[O-].[Li+].[Li+]>CN(C=O)C>[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:13])[CH:5]=[O:6] |f:2.3.4|
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
37.4 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Li+].[Li+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
After being stirred at an external temperature of 90° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
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FILTRATION
|
Details
|
the inorganic salt was filtered off
|
Type
|
ADDITION
|
Details
|
A saturated aqueous solution of ammonium chloride (200 ml) was added to the filtrate
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate (300 ml×2)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with a saturated aqueous solution of sodium chloride (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the desiccating agent
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=O)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 82.2% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |